molecular formula C17H26ClNO3 B121707 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride CAS No. 850351-99-4

3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride

Cat. No. B121707
M. Wt: 327.8 g/mol
InChI Key: XYEHRQWDZMXNMK-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride, also known as O-2512, 3,4-dimethoxy-α-PVP, 3,4-DMPV, DMPVP, is a synthetic stimulant drug of the cathinone class . It has been sold online as a designer drug and is a relatively weak inhibitor of serotonin reuptake . It has little affinity in vitro for dopamine or noradrenaline transporters .


Molecular Structure Analysis

The molecular formula of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride is C17H25NO3 . The compound has a molar mass of 292.399 g/mol . The SMILES representation is COC=1C=C (C=CC1OC)C (C (CCC)N1CCCC1)=O .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a solubility of 3 mg/ml in DMF, 10 mg/ml in DMSO, 20 mg/ml in Ethanol, and 10 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of α-pyrrolidinovalerophenone, a compound related to 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride, has been analyzed, revealing insights into its molecular arrangement. The study found that the propyl chain is nearly perpendicular to both the phenyl ring and the carbonyl group, and the hydrogen-bonding scheme involves the quaternary N atom, the Cl(-) anion, and a partially occupied water molecule, forming centrosymmetric dimers (Wood, Bernal, & Lalancette, 2016).

Synthetic and Mechanistic Chemistry

  • Research into the acid-catalyzed hydrolysis of dimethoxy-dihydropyrans offers insights into the synthesis and mechanisms of related compounds, which may include derivatives like 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride (Scheeren et al., 1987).
  • A study on the preparation of dimethoxy-pentylbenzene, used as a medicinal intermediate, involves similar synthetic pathways that could be relevant for synthesizing or modifying 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride (Zhang, Liu, Xu, & Liu, 2007).
  • Another research explored Mn(III)/Cu(II)-mediated oxidative radical cyclization, a process that may have applications in the synthesis or modification of compounds like 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Analytical Methods and Compound Characterization

  • A study on the thermal degradation of α-pyrrolidinopentiophenone during gas chromatography/mass spectrometry analysis highlights challenges in analyzing similar compounds, which could be relevant for the characterization of 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride (Tsujikawa, Kuwayama, Kanamori, Iwata, & Inoue, 2013).
  • Research on the method development for quantitative determination of related compounds in pharmaceutical ingredients by LC/MS/MS provides a framework that could be adapted for the analysis of 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride (Venugopal, Reddy, Reddy, Madhavi, & Madhavi, 2012).

Environmental Impact and Photodegradation

  • A study on the photochemical behavior of monochlorophenols in dilute aqueous solutions, which examines the transformation processes under light exposure, can provide insights into the environmental fate and photodegradation of related compounds like 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride (Boule, Guyon, & Lemaire, 1982).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3;/h8-9,12,14H,4-7,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEHRQWDZMXNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017337
Record name 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride

CAS RN

850351-99-4
Record name 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850351994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DIMETHOXY-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM9ZC9JCD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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